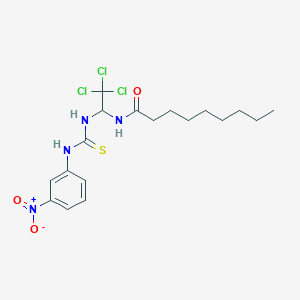
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a nitroaniline moiety, and a nonanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps, starting with the preparation of the trichloroethylamine intermediate. This intermediate is then reacted with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving recycling of solvents and reagents.
化学反应分析
Types of Reactions
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trichloroethyl derivatives.
科学研究应用
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- N-(2,2,2-trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)decanamide
- 2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
属性
分子式 |
C18H25Cl3N4O3S |
|---|---|
分子量 |
483.8g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C18H25Cl3N4O3S/c1-2-3-4-5-6-7-11-15(26)23-16(18(19,20)21)24-17(29)22-13-9-8-10-14(12-13)25(27)28/h8-10,12,16H,2-7,11H2,1H3,(H,23,26)(H2,22,24,29) |
InChI 键 |
FMNVWDZFCCXVLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















